molecular formula C15H19NO4S B7931665 (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7931665
M. Wt: 309.4 g/mol
InChI Key: MUJQPECFMXFDHZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that features a pyrrolidine ring, a carboxylic acid group, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products:

Scientific Research Applications

(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through modulation of enzyme activity, receptor binding, or alteration of cellular processes .

Comparison with Similar Compounds

  • (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid methyl ester
  • (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid ethyl ester
  • (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid propyl ester

Comparison:

Properties

IUPAC Name

2-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-14(18)11-21-10-13-7-4-8-16(13)15(19)20-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJQPECFMXFDHZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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